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Introduction
Targeted lipidomics aims to accurately quantify a specific set of known lipids, playing a crucial

role in biomarker discovery, drug development, and understanding disease pathogenesis. The

chemical and structural diversity of lipids, however, presents analytical challenges, including

variations in ionization efficiency and extraction recovery. To control for this variability and

ensure accurate quantification, the use of internal standards is imperative. 19:0

Phosphatidylcholine (PC), a non-endogenous lipid, is an ideal internal standard for the

quantification of various phospholipid species in biological samples. Its unique structure, with

two 19-carbon fatty acyl chains, allows it to be distinguished from naturally occurring lipids,

while its physicochemical properties are representative of the broader class of

phosphatidylcholines. This application note provides a detailed protocol for the use of 19:0 PC
in a targeted lipidomics workflow for the analysis of mammalian cells, plasma, and tissue.

Core Principles of Using 19:0 PC as an Internal
Standard
The fundamental principle behind using 19:0 PC as an internal standard is to add a known

quantity to a sample at the beginning of the experimental workflow. This "spiked" standard

experiences the same sample preparation and analysis conditions as the endogenous lipids of
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interest. By comparing the signal intensity of the endogenous lipids to that of the 19:0 PC
internal standard, variations introduced during the workflow can be normalized, leading to more

accurate and reproducible quantification.

Experimental Workflow Overview
A typical targeted lipidomics workflow utilizing 19:0 PC as an internal standard involves several

key stages, from sample preparation to data analysis. The following diagram illustrates the

logical progression of this process.
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Caption: Targeted lipidomics workflow using 19:0 PC.
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Protocols
Materials

19:0/19:0 PC (Avanti Polar Lipids or equivalent)

Chloroform (HPLC grade)

Methanol (HPLC grade)

Isopropanol (HPLC grade)

Water (LC-MS grade)

Internal Standard Stock Solution: Prepare a stock solution of 19:0/19:0 PC in a 1:2 (v/v)

chloroform:methanol mixture. The concentration should be determined based on the

expected levels of endogenous lipids in the samples. A common starting concentration is 1

mg/mL.

Internal Standard Working Solution: Dilute the stock solution to the desired final

concentration for spiking into samples. For example, a working solution of 60 µg/mL has

been used for plasma samples.[1]

Sample Preparation and Lipid Extraction (Folch Method)
[2]
This protocol is a modification of the classic Folch extraction method and is suitable for

mammalian cells, plasma, and tissue.

Sample Collection:

Mammalian Cells: Pellet a minimum of 10^6 cells at 311 x g for 5 minutes at 4°C.

Plasma: Use a predetermined volume (e.g., 40 µL).

Tissue: Homogenize a known weight of tissue in an appropriate buffer.
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Internal Standard Spiking: Add a precise volume of the 19:0 PC internal standard working

solution to the sample. An extraction blank containing only the internal standard should also

be prepared.[2]

Lipid Extraction:

Add chloroform and methanol to the sample to achieve a final solvent ratio of

chloroform:methanol:water of 8:4:3 (v/v/v). The volume will depend on the initial sample

volume.

Vortex the mixture thoroughly to ensure complete extraction.

Centrifuge at a low speed to separate the phases. The lower organic phase contains the

lipids.

Drying and Reconstitution:

Carefully collect the lower organic phase and transfer it to a new tube.

Dry the lipid extract under a stream of nitrogen.

Reconstitute the dried lipid extract in an appropriate volume of injection solvent, such as

isopropanol or a mixture of acetonitrile:isopropanol:water (65:30:5, v/v/v).[3] For

mammalian cell extracts from 10^6–10^7 cells, 50 µL of isopropanol is recommended,

while for plasma extracts from 40 µL of plasma, 100 µL of isopropanol is suitable.[2]

UHPLC-HRMS Data Acquisition[2]
Chromatographic Separation:

Column: Use a C18 column suitable for lipidomics (e.g., Waters ACQUITY UPLC CSH

C18).

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
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Gradient: A typical gradient starts with a high percentage of mobile phase A and gradually

increases the percentage of mobile phase B to elute lipids based on their polarity.

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

Column Temperature: Maintain the column at a constant temperature, for example, 55°C.

Mass Spectrometry:

Ionization Mode: Use electrospray ionization (ESI) in both positive and negative ion modes

for comprehensive lipid coverage. Phosphatidylcholines are typically detected in positive

ion mode.[4]

Analysis Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple

quadrupole (QQQ) mass spectrometer.[5][6] This mode offers high sensitivity and

specificity.

MRM Transitions: Define specific precursor-to-product ion transitions for 19:0 PC and the

target lipids. For PC species, the characteristic headgroup fragment (m/z 184.0739) is

often used as the product ion in positive mode.

Data Presentation and Quantification
The concentration of each target lipid is calculated based on the ratio of its peak area to the

peak area of the 19:0 PC internal standard. A calibration curve can be generated using a series

of known concentrations of a synthetic standard for each lipid class to determine the absolute

concentration.

Example Quantitative Data
The following table summarizes typical concentrations of internal standards used in targeted

lipidomics studies.
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Internal Standard
Concentration in
Spiking Solution

Sample Type Reference

PC 19:0/19:0 6.7 µg/mL Plasma, Cells, Tissue [3][5]

PC 19:0/19:0 60 µg/mL Plasma [1]

LPC 19:0 3.3 µg/mL Plasma, Cells, Tissue [3][5]

The recovery of the extraction process can be assessed by comparing the peak area of the

internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.

Internal Standard Average Recovery Sample Type Reference

PC 19:0/19:0 94% Plasma [1]

LPC 19:0/0:0 74% Plasma [1]

Signaling Pathway Context
While 19:0 PC itself is an exogenous lipid, the phosphatidylcholines and other lipids it is used

to quantify are integral components of cellular membranes and are involved in numerous

signaling pathways. For instance, the breakdown of PC by phospholipases can generate

important second messengers like diacylglycerol (DAG) and phosphatidic acid (PA).
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Caption: Simplified PC signaling pathways.

Conclusion
The use of 19:0 Phosphatidylcholine as an internal standard is a robust and reliable method for

achieving accurate quantification in targeted lipidomics workflows. Its non-endogenous nature

and representative chemical properties make it an excellent choice for normalizing variations in

sample preparation and analysis. The detailed protocols and data presented in this application

note provide a comprehensive guide for researchers, scientists, and drug development

professionals to implement this essential technique in their lipidomics studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://med.und.edu/research/mass-spectrometry/_files/docs/lipid-profiling.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6170197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6170197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6170197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6242181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6242181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6242181/
https://www.creative-proteomics.com/resource/phospholipid-extraction-and-mass-spectrometry-analysis.htm
https://www.creative-proteomics.com/resource/phospholipid-extraction-and-mass-spectrometry-analysis.htm
https://pubs.acs.org/doi/10.1021/acs.analchem.8b01331
https://dr.ntu.edu.sg/server/api/core/bitstreams/a08a6f3e-33c8-4868-a41c-94f13542e2b4/content
https://www.benchchem.com/product/b1262976#19-0-pc-in-targeted-lipidomics-workflows
https://www.benchchem.com/product/b1262976#19-0-pc-in-targeted-lipidomics-workflows
https://www.benchchem.com/product/b1262976#19-0-pc-in-targeted-lipidomics-workflows
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1262976?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

